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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for (5-
Methylpyridin-3-yl)methanol. Due to the limited availability of published experimental spectra
for this specific compound, this document presents a detailed analysis of the spectroscopic
data for the closely related structural analog, (pyridin-3-yl)methanol. The expected spectral
modifications arising from the presence of the methyl group in (5-Methylpyridin-3-yl)methanol
are discussed in detail. This guide includes tabulated NMR, IR, and MS data, detailed
experimental protocols for spectroscopic analysis, and visualizations of the analytical workflow.

Introduction

(5-Methylpyridin-3-yl)methanol is a substituted pyridine derivative of interest in medicinal
chemistry and drug development. The pyridine moiety is a common scaffold in numerous
pharmaceuticals, and understanding the structural and electronic properties of its derivatives is
crucial for rational drug design. Spectroscopic techniques such as Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental
tools for the structural elucidation and characterization of such molecules. This guide aims to
provide a centralized resource for the spectroscopic properties of (5-Methylpyridin-3-
yl)methanol, leveraging data from its parent compound, (pyridin-3-yl)methanol.
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Spectroscopic Data Analysis

While experimental spectra for (5-Methylpyridin-3-yl)methanol are not readily available in
public databases, the spectroscopic data for the parent compound, (pyridin-3-yl)methanol,
provides a robust baseline for predicting its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule.

The following table summarizes the proton NMR data for (pyridin-3-yl)methanol. The data is
presented for a solution in CDCls.[1]

Chemical Shift

Multiplicity Integration Assignment

(ppm)

8.44 S 1H H-2

8.36 d 1H H-6

7.71 d 1H H-4

7.26 dd 1H H-5

5.53 s (broad) 1H -OH

4.67 S 2H -CH2-

Expected *H NMR Spectrum for (5-Methylpyridin-3-yl)methanol:

The introduction of a methyl group at the 5-position is expected to cause the following changes:

e The signal for the proton at C-5 will be absent.

e Anew singlet, integrating to 3H, will appear in the aliphatic region (typically around 2.3-2.5
ppm) corresponding to the methyl group.

e The signals for the remaining aromatic protons (H-2, H-4, and H-6) will experience slight
shifts and changes in their coupling patterns due to the electronic effect of the methyl group.
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The H-4 and H-6 protons will likely appear as singlets or narrow doublets.

The carbon NMR data for (pyridin-3-yl)methanol is crucial for confirming the carbon skeleton.

Chemical Shift (ppm) Assignment
148.8 C-2

148.3 C-6

135.5 C-4

134.0 C-3

123.6 C-5

62.5 -CHa-

Expected 3C NMR Spectrum for (5-Methylpyridin-3-yl)methanol:
e Anew signal for the methyl carbon will appear in the upfield region (around 15-20 ppm).
e The signal for the C-5 carbon will be shifted downfield due to the substitution.

o The chemical shifts of the other pyridine ring carbons will be slightly perturbed by the methyl
substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key
absorptions for (pyridin-3-yl)methanol are summarized below.
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Wavenumber (cm~?) Intensity Assignment
3300-3500 (broad) Strong O-H stretch (alcohol)
3000-3100 Medium C-H stretch (aromatic)
2850-2950 Medium C-H stretch (aliphatic -CHz-)

) C=C/C=N stretch (pyridine
1580-1610 Medium _

ring)

1000-1100 Strong C-O stretch (primary alcohol)

Expected IR Spectrum for (5-Methylpyridin-3-yl)methanol:

The IR spectrum of (5-Methylpyridin-3-yl)methanol is expected to be very similar to that of
(pyridin-3-yl)methanol. The most notable addition will be the C-H stretching and bending

vibrations of the methyl group, which will appear in the typical aliphatic C-H regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

miz Relative Intensity (%) Assighment

109 100 [M]* (Molecular lon)
108 95 [M-H]*

80 50 [M-CHO]*

79 45 [CsHsN]*

52 30 Fragmentation

Expected Mass Spectrum for (5-Methylpyridin-3-yl)methanol:

The molecular weight of (5-Methylpyridin-3-yl)methanol is 123.15 g/mol . Therefore, the
molecular ion peak [M]* is expected at m/z 123. Key fragmentation pathways would likely
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involve the loss of a hydrogen atom to give a peak at m/z 122, and the loss of the
hydroxymethyl group or fragments thereof.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data
discussed above.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra.

Materials:

(5-Methylpyridin-3-yl)methanol sample (5-10 mg)

Deuterated solvent (e.g., CDCls, DMSO-de)

5 mm NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Accurately weigh 5-10 mg of the sample.

e Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a
clean, dry vial.

o Transfer the solution to a 5 mm NMR tube.
o Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

e Acquire the *H NMR spectrum, typically using a single-pulse experiment. Standard
parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

e Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A
sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
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e Process the acquired data (Fourier transformation, phase correction, and baseline
correction) using the spectrometer's software.

» Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

(5-Methylpyridin-3-yl)methanol sample (liquid or solid)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Solvent for cleaning (e.g., isopropanol)

Lint-free wipes

Procedure:

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent
(e.g., isopropanol) and allowing it to dry completely.

e Acquire a background spectrum of the empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Place a small drop of the liquid sample or a small amount of the solid sample onto the center
of the ATR crystal.

« If using a pressure clamp, lower it to ensure good contact between the sample and the
crystal.

e Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-
noise ratio.

o Clean the ATR crystal thoroughly after the measurement.

o Label the significant peaks in the spectrum with their corresponding wavenumbers.
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Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

(5-Methylpyridin-3-yl)methanol sample

Mass spectrometer (e.g., with Electron lonization - El source)

Suitable solvent for sample introduction (e.g., methanol, acetonitrile)

Vials for sample preparation

Procedure:

Prepare a dilute solution of the sample in a volatile solvent (e.g., 1 mg/mL in methanol).

 Introduce the sample into the mass spectrometer. For a volatile compound, this can be done
via direct infusion or through a gas chromatograph (GC-MS).

o For EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam
(typically 70 eV) to induce ionization and fragmentation.

o The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio
(m/z).

e Adetector records the abundance of each ion.
e The resulting mass spectrum is plotted as relative intensity versus m/z.

« ldentify the molecular ion peak and analyze the major fragment ions to deduce the structure.

Workflow Visualization

The general workflow for the spectroscopic analysis of an organic compound like (5-
Methylpyridin-3-yl)methanol can be visualized as follows.
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Caption: General workflow for the synthesis and spectroscopic characterization of (5-
Methylpyridin-3-yl)methanol.

The logical relationship between the different spectroscopic techniques in confirming the
molecular structure is illustrated below.
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Caption: Logical flow for structural confirmation using complementary spectroscopic
techniques.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for
(5-Methylpyridin-3-yl)methanol based on the analysis of its parent compound, (pyridin-3-
yl)methanol. The tabulated data, along with the detailed experimental protocols and workflow
visualizations, serve as a valuable resource for researchers in the fields of medicinal chemistry
and drug development. While direct experimental data for the title compound remains elusive,
the predictive analysis herein offers a strong foundation for its characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of (5-Methylpyridin-3-yl)methanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025313#spectroscopic-data-of-5-methylpyridin-3-yl-
methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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